2-{[4-(4-acetamidophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a tricyclic core (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene) substituted with a 4-acetamidophenyl group and a sulfanyl-linked N-phenyl-N-isopropylacetamide moiety. Structural elucidation of such compounds typically relies on X-ray crystallography and computational modeling, with tools like SHELXL enabling precise refinement of bond lengths and angles . The presence of the sulfanyl group may enhance binding affinity through thiol-mediated interactions, while the acetamide substituents could influence solubility and metabolic stability .
Properties
IUPAC Name |
2-[[3-(4-acetamidophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O3S2/c1-18(2)32(21-9-5-4-6-10-21)25(35)17-37-29-31-27-26(23-11-7-8-12-24(23)38-27)28(36)33(29)22-15-13-20(14-16-22)30-19(3)34/h4-6,9-10,13-16,18H,7-8,11-12,17H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHROWWCZUAUTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-acetamidophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple stepsCommon reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Research indicates that this compound possesses significant cytotoxic activity against various cancer cell lines. Key mechanisms identified include:
- Induction of Apoptosis : Activates caspase pathways crucial for programmed cell death.
- Inhibition of Autophagy : Decreases levels of LC3A and LC3B proteins involved in autophagosome formation.
- Topoisomerase Inhibition : Disrupts DNA replication and repair processes in cancer cells.
Case Studies
- Cytotoxicity Studies : In vitro studies demonstrated that the compound effectively induced apoptosis in several cancer cell lines, including breast and lung cancer cells, suggesting its potential as an anticancer agent .
- Mechanistic Insights : Additional research highlighted the compound's ability to inhibit topoisomerase II activity, which is critical for DNA maintenance in rapidly dividing cells .
Therapeutic Applications
Given its biological activity, this compound is being investigated for potential therapeutic applications in:
- Cancer Treatment : Its ability to induce apoptosis and inhibit key cellular processes makes it a candidate for further development in oncology.
- Enzyme Inhibition Studies : Similar compounds have shown promise as inhibitors for enzymes like α-glucosidase and acetylcholinesterase, indicating potential applications in treating diabetes and neurodegenerative diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of the target compound, a detailed comparison with related acetamide derivatives and tricyclic systems is provided below.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Complexity and Bioactivity: The target compound’s tricyclic system and sulfanyl group distinguish it from simpler acetamides like 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide . The tricyclic core may confer rigidity, enhancing target selectivity compared to flexible flavonoid derivatives (e.g., 5-hydroxy-flavones) .
Solubility and Metabolic Stability: The N-phenyl-N-isopropylacetamide moiety likely improves lipophilicity compared to polar hydroxylated flavonoids. However, this may reduce aqueous solubility, necessitating formulation adjustments for bioavailability .
Chromatographic Behavior :
Intramolecular hydrogen bonding in 5-hydroxy-flavones significantly increases their retention in reversed-phase chromatography . In contrast, the target compound’s sulfanyl and acetamide groups may exhibit mixed hydrophilicity, leading to intermediate retention times.
Computational Modeling: Van der Waals descriptors and quantum-mechanical calculations (as in QSAR studies) are critical for predicting the target’s reactivity and binding modes, given its electronic heterogeneity . Simpler analogs like 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide require fewer computational resources for optimization .
Biological Activity
The compound 2-{[4-(4-acetamidophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a complex nitrogen-rich heterocyclic compound with potential biological activities, particularly in the realm of anticancer research. This article reviews its synthesis, biological activity, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 400.51 g/mol. The structure includes a thiazole ring and multiple functional groups that contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the thiazole ring and subsequent modifications to introduce acetamide and phenyl groups. The synthetic pathway often utilizes starting materials such as hydrazine derivatives and various acylating agents to achieve the final product.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of compounds similar to or derived from this structure against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxic activity is often measured using the MTT assay, which assesses cell viability post-treatment.
Key Findings:
- Compounds with similar structural motifs have shown significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth.
- For instance, derivatives containing thiadiazole moieties exhibited enhanced lipophilicity, which correlates with improved membrane permeability and increased cytotoxic effects against cancer cells .
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| 3d | HeLa | 29 | Contains two phthalimide moieties |
| 3c | MCF-7 | 73 | Effective against breast cancer cells |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases : Many nitrogen-rich heterocycles inhibit specific kinases involved in cell proliferation.
- Interaction with DNA : Some derivatives may intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
- Targeting Growth Factors : The compound may disrupt signaling pathways crucial for tumor growth and survival.
Case Studies
Several studies have reported on the synthesis and biological evaluation of compounds related to this structure:
- Thiadiazole Derivatives : A study synthesized thiadiazole derivatives and assessed their cytotoxic activity against HeLa cells, noting that certain substitutions significantly enhanced activity due to better interaction with biological targets .
- Phthalimide Combinations : Research indicated that compounds combining phthalimide and thiadiazole structures showed improved cytotoxic profiles compared to those without these modifications .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the thiadiazole ring can dramatically alter biological activity, emphasizing the importance of molecular design in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
